cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

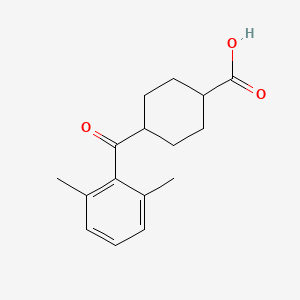

The systematic IUPAC name for this compound is 4-(2,6-dimethylbenzoyl)cyclohexanecarboxylic acid , reflecting its bicyclic structure comprising a cyclohexane ring substituted with a 2,6-dimethylbenzoyl group at the fourth carbon and a carboxylic acid moiety at the first carbon. Its molecular formula, C₁₆H₂₀O₃ , corresponds to a molecular weight of 260.33 g/mol , as confirmed by high-resolution mass spectrometry. The formula breaks down into 16 carbon atoms (including aromatic and aliphatic carbons), 20 hydrogens, and three oxygen atoms distributed across the ketone and carboxylic acid functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O₃ |

| Molecular Weight (g/mol) | 260.33 |

| IUPAC Name | 4-(2,6-dimethylbenzoyl)cyclohexanecarboxylic acid |

Crystal Structure and Conformational Analysis

X-ray crystallographic studies of related cyclohexanecarboxylic acid derivatives reveal that the cyclohexane ring adopts a chair conformation , minimizing steric strain and torsional eclipsing. In this conformation, the 2,6-dimethylbenzoyl group occupies an equatorial position , reducing 1,3-diaxial interactions with the carboxylic acid substituent. The carbonyl group of the benzoyl moiety aligns perpendicular to the cyclohexane plane, creating a dihedral angle of approximately 88–89° with the aromatic ring. This spatial arrangement stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen, as observed in analogous structures.

Stereochemical Configuration and Chiral Center Dynamics

The compound exhibits cis stereochemistry , with both the 2,6-dimethylbenzoyl and carboxylic acid groups positioned on the same face of the cyclohexane ring. The cyclohexane ring’s chair conformation introduces a chiral center at the first carbon (C1), resulting in two enantiomers: (1R,4S) and (1S,4R). However, commercial samples often exist as racemic mixtures due to synthetic conditions that lack enantioselective control. Dynamic interconversion between chair conformers occurs at room temperature, though the energy barrier (~10 kcal/mol) limits rapid epimerization.

Comparative Analysis of cis/trans Isomerism in Cyclohexanecarboxylic Acid Derivatives

The cis isomer of 4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid is thermodynamically less stable than its trans counterpart due to increased steric hindrance between the benzoyl and carboxylic acid groups. Computational studies estimate a ΔG difference of 1.2–1.5 kcal/mol favoring the trans isomer. For example, trans-4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 736136-25-7) adopts a chair conformation where the substituents occupy axial and equatorial positions, minimizing van der Waals repulsions. In contrast, the cis isomer’s equatorial-equatorial arrangement induces slight ring puckering to alleviate steric strain.

| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Dominant Conformation |

|---|---|---|---|

| cis | Both equatorial | +1.5 (less stable) | Chair with puckering |

| trans | Axial-equatorial | 0 (reference) | Chair |

Properties

IUPAC Name |

4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZOZPIIDIKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207201 | |

| Record name | trans-4-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-25-7 | |

| Record name | trans-4-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,6-dimethylbenzoyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block in organic synthesis . Its unique structure allows it to be utilized in the preparation of more complex molecules through various synthetic pathways. Notably, it can participate in reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Reduction Reactions : Serving as a substrate for reduction processes that yield alcohols or other functional groups.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anti-inflammatory domains:

- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways critical for bacterial survival.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases by reducing inflammation in cellular models.

Medicine

This compound is being investigated for its potential as a therapeutic agent:

- Drug Development : It may serve as a precursor for new pharmaceuticals targeting various diseases, including infections and inflammatory conditions. The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for further exploration in drug formulation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Chemical Manufacturing : Its unique properties make it suitable for synthesizing specialty polymers and other materials that require specific chemical functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to reduce levels of pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli. This study highlights the compound's potential application in developing treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between cis-4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid and analogous compounds:

Key Findings:

Substituent Effects on Biological Activity: The 2,6-dimethylbenzoyl group in the target compound provides steric hindrance and electron-donating effects, which may enhance interactions with hydrophobic enzyme pockets (e.g., cysteine cathepsins) compared to 3,4-dimethylbenzoyl analogs .

Linker Modifications :

- In related fluorescent probes, substituting ethylene linkers with hexamethylene slightly reduced cellular labeling efficiency, highlighting the importance of spacer flexibility in probe design .

Comparative Pharmacokinetics :

- Compounds with t-butoxycarbonyl (t-Boc) or methoxyethoxy groups (e.g., analogs in ) exhibit varied metabolic stability due to steric protection or hydrolytic susceptibility, respectively .

Fluorinated Analogs :

- The 2,3,5,6-tetrafluorophenyl variant () demonstrated inferior cellular labeling compared to the 2,6-dimethylbenzoyl compound, emphasizing the role of substituent electronic properties in probe efficacy .

Structural and Functional Implications

- Electronic Effects : Methyl groups on the benzoyl ring donate electrons, stabilizing charge-transfer interactions in enzyme binding. In contrast, fluorinated analogs rely on electronegativity for target engagement .

- Stereochemistry : The cis-configuration of the cyclohexane ring ensures optimal spatial alignment for interactions with biological targets, as seen in protease inhibitors .

- Solubility vs. Lipophilicity : Methoxy or carboxylic acid groups improve aqueous solubility, while methyl or phenyl groups enhance lipid bilayer penetration .

Biological Activity

Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural characteristics. This compound features a cyclohexane ring with a carboxylic acid group and a dimethylbenzoyl moiety, contributing to its potential biological activities. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₆H₂₀O₃

- Molecular Weight : Approximately 260.34 g/mol

- Structure : The compound consists of a cyclohexane ring substituted with a carboxylic acid and a dimethylbenzoyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways, leading to altered cell function.

- Metabolic Processes : It can affect metabolic pathways by binding to key enzymes involved in metabolic regulation.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting inflammatory pathways.

- Antibacterial Properties : Some studies indicate that derivatives of this compound may exhibit antibacterial activity against certain pathogens .

Research Findings

A review of literature reveals several significant findings regarding the biological activity of related compounds:

Case Studies

-

Antitumor Activity Study :

- A study evaluated the effects of a related compound on cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in inflammatory disease management.

- Antibacterial Assessment :

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing cis-4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

-

Route 1 : Friedel-Crafts acylation of cyclohexane-1-carboxylic acid derivatives with 2,6-dimethylbenzoyl chloride under acidic conditions (e.g., AlCl₃ catalysis). Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and optimize temperature (60–80°C) to minimize trans-isomer formation .

-

Route 2 : Cyclohexene ring functionalization via Pd-catalyzed cross-coupling, followed by stereoselective hydrogenation to retain the cis configuration. Use chiral ligands (e.g., BINAP) to enhance enantiomeric excess .

-

Purification : Recrystallization from ethanol/water (4:1) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the cis isomer .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 65–72 | ≥95% | |

| Hydrogenation | Pd/C, H₂, EtOH | 78–85 | ≥98% |

Q. Which analytical techniques are recommended for confirming structural integrity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): Key peaks include δ 1.5–2.1 (cyclohexane protons), δ 2.3–2.5 (2,6-dimethylbenzoyl methyl groups), and δ 7.2–7.4 (aromatic protons). Cis stereochemistry is confirmed by coupling constants (J = 10–12 Hz for axial-equatorial protons) .

- ¹³C NMR : Look for carbonyl (C=O) at δ 170–175 ppm and quaternary carbons in the cyclohexane ring .

- X-ray Crystallography : Resolve crystal lattice parameters to confirm spatial arrangement .

- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with UV detection at 254 nm to verify enantiopurity .

Advanced Research Questions

Q. How can researchers address challenges in isolating the cis isomer from trans byproducts during synthesis?

- Methodological Answer :

- Chromatographic Separation : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC with a polar stationary phase (e.g., Zorbax SB-CN) .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral resolving agent (e.g., L-proline derivatives) to selectively precipitate the cis isomer .

- Kinetic Control : Optimize reaction time and temperature to favor cis formation (e.g., low-temperature acylation reduces thermodynamic trans byproducts) .

Q. What computational approaches are suitable for modeling the compound’s conformation and interactions with biological targets?

- Methodological Answer :

-

Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to study cyclohexane ring flexibility and substituent effects on conformation .

-

Docking Studies : Dock the compound into protein targets (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrophobic interactions with the 2,6-dimethylbenzoyl group and hydrogen bonding with the carboxylic acid moiety .

-

DFT Calculations : Calculate electrostatic potential surfaces (B3LYP/6-31G*) to predict reactivity at the carbonyl and carboxylic acid sites .

- Data Table :

| Computational Tool | Application | Key Output Parameters | Reference |

|---|---|---|---|

| AutoDock Vina | Protein-ligand docking | Binding energy (kcal/mol) | |

| Gaussian 09 | Conformational analysis | ΔG (energy difference) |

Q. How should researchers analyze discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Validate cell lines/purity (e.g., ≥95% by HPLC) and control buffer pH (carboxylic acid ionization affects bioavailability) .

- Meta-Analysis : Compare solvent systems (DMSO vs. aqueous buffers) and incubation times. For example, DMSO enhances membrane permeability but may reduce solubility .

- Structural Confirmation : Re-analyze batches via NMR to rule out degradation or isomerization during storage .

Contradictions in Evidence and Mitigation Strategies

- Stereochemical Purity : Some studies report trans-isomer contamination (≤5%) in Friedel-Crafts syntheses , while hydrogenation routes claim ≥98% cis purity . Mitigate by combining multiple purification steps (e.g., chromatography + recrystallization).

- Biological Activity Variability : Differences in reported IC₅₀ values may arise from assay conditions. Standardize protocols and use internal controls (e.g., reference inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.